molecular formula C15H12N2 B2812503 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline CAS No. 895582-12-4

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline

Cat. No.: B2812503
CAS No.: 895582-12-4
M. Wt: 220.275
InChI Key: OBPYIROAMHNJMP-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline is a fused tetracyclic compound that combines benzimidazole and isoquinoline moietiesIt is known for its pharmacological activities, including cytotoxicity against cancer cell lines and modulation of potassium ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline involves a ruthenium-catalyzed [4+2] annulation reaction. This method uses 2-aryl benzimidazole and styrene as starting materials. The reaction proceeds through ortho C-H activation of 2-aryl benzimidazole followed by C-N reductive elimination, resulting in the formation of the desired compound .

Another method involves the oxidative cyclization of ortho-phenylenediamine with 2-styryl benzaldehyde in o-nitrobenzene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of metal catalysts and high-yielding reactions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include methyl-functionalized derivatives and other substituted benzimidazoisoquinolines .

Mechanism of Action

The mechanism of action of 5,6-Dihydrobenzoimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5,6-dihydrobenzimidazolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPYIROAMHNJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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